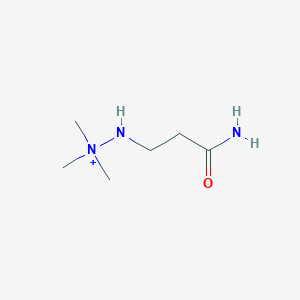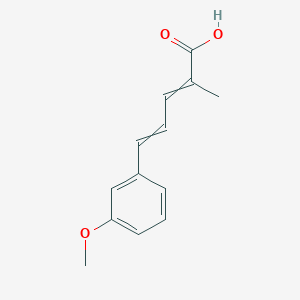![molecular formula C15H16O3P+ B14400286 [([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-26-4](/img/structure/B14400286.png)
[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium is a complex organophosphorus compound It is characterized by the presence of a biphenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium typically involves the reaction of biphenyl derivatives with phosphorus-containing reagents under controlled conditions. One common method involves the use of [1,1’-Biphenyl]-4-ylmethanol as a starting material, which is then reacted with a phosphorus oxychloride derivative in the presence of a base to form the desired compound. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The methoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-ylmethanol: A precursor in the synthesis of oxophosphanium.
Triphenylphosphine: Another organophosphorus compound with similar applications in catalysis and coordination chemistry.
Phosphine oxides: Compounds formed through the oxidation of phosphines, sharing some chemical properties with oxophosphanium.
Uniqueness
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its biphenyl structure provides stability, while the methoxy and hydroxyethyl groups offer versatility in chemical modifications.
Propiedades
Número CAS |
88648-26-4 |
|---|---|
Fórmula molecular |
C15H16O3P+ |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1-hydroxyethyl-oxo-[(4-phenylphenyl)methoxy]phosphanium |
InChI |
InChI=1S/C15H16O3P/c1-12(16)19(17)18-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3/q+1 |
Clave InChI |
NPAXBLKLDRBEKC-UHFFFAOYSA-N |
SMILES canónico |
CC(O)[P+](=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


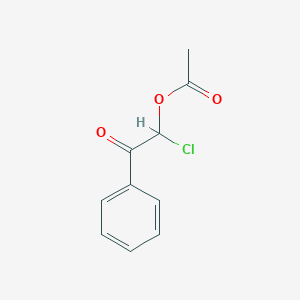
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)
![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)
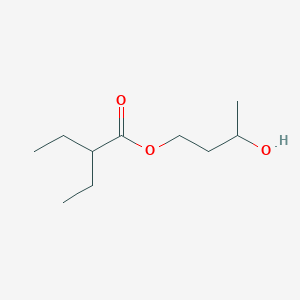

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
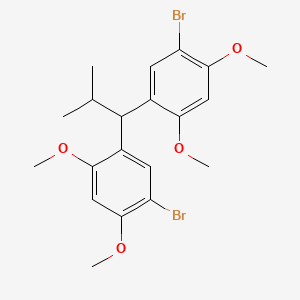
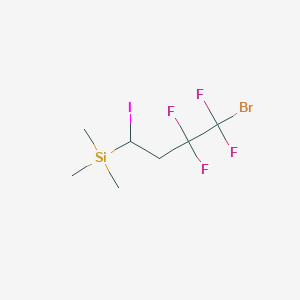
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
